
5-(bromomethyl)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Bromomethyl)-2-nitrophenol, also known as 5-bromo-2-nitrophenol (BNP), is an organic compound composed of a phenol ring with a nitro group and a bromomethyl substituent. It is a pale yellow solid that is soluble in organic solvents, such as alcohols and ethers. BNP has a wide range of applications in the fields of biochemistry, organic chemistry, and pharmacology. In biochemistry, BNP is used as a reagent in the synthesis of various compounds, including drugs, hormones, and proteins. In organic chemistry, BNP is used as a catalyst in the synthesis of organic compounds. In pharmacology, BNP is used to study the mechanism of action of drugs, as well as their biochemical and physiological effects.
科学研究应用
BNP is widely used in scientific research as a reagent in the synthesis of various compounds, including drugs, hormones, and proteins. BNP is also used to study the mechanism of action of drugs, as well as their biochemical and physiological effects. BNP is also used in the synthesis of organic compounds, such as dyes, pigments, and pharmaceuticals.
作用机制
The mechanism of action of BNP is not fully understood. However, it is believed that BNP acts as a reversible inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. BNP is thought to bind to the active site of tyrosinase, preventing its activity. This inhibition of tyrosinase activity results in a decrease in the production of melanin, resulting in a lighter skin color.
Biochemical and Physiological Effects
BNP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BNP inhibits the activity of tyrosinase, resulting in a decrease in the production of melanin. BNP has also been shown to have antibacterial, antifungal, and anti-inflammatory properties. In addition, BNP has been shown to have a protective effect against oxidative damage in cells.
实验室实验的优点和局限性
The use of BNP in laboratory experiments has a number of advantages. BNP is a relatively stable compound and is soluble in organic solvents, making it easy to handle and store. In addition, BNP is a relatively inexpensive reagent, making it cost-effective for use in laboratory experiments. However, BNP is highly toxic and should be handled with caution.
未来方向
BNP has a wide range of potential applications in the fields of biochemistry, organic chemistry, and pharmacology. Future research could focus on the development of new synthesis methods for BNP, as well as the exploration of its potential applications in drug discovery and development. In addition, further research could be conducted to explore the mechanism of action of BNP and its potential therapeutic effects. Finally, further research could be conducted to explore the potential toxic effects of BNP and the development of methods to reduce its toxicity.
合成方法
BNP can be synthesized by several methods, including the Sandmeyer reaction, the Buchwald-Hartwig reaction, and the Suzuki reaction. The Sandmeyer reaction is the most commonly used method for the synthesis of BNP. In this reaction, a solution of 5-(bromomethyl)-2-nitrophenoltrobenzaldehyde is treated with a solution of sodium nitrite in dilute sulfuric acid. The reaction proceeds through the formation of a diazonium salt, which is then reduced to BNP by hydrogen sulfide. The yield of BNP obtained from the Sandmeyer reaction is typically in the range of 80-90%.
属性
IUPAC Name |
5-(bromomethyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZFJUGKIWQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452650 |
Source


|
| Record name | Phenol, 5-(bromomethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 5-(bromomethyl)-2-nitro- | |
CAS RN |
26386-82-3 |
Source


|
| Record name | Phenol, 5-(bromomethyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

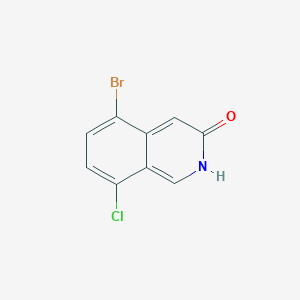

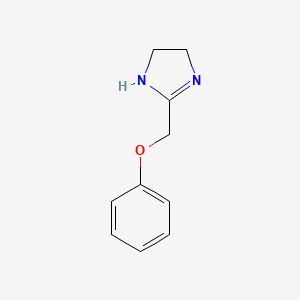
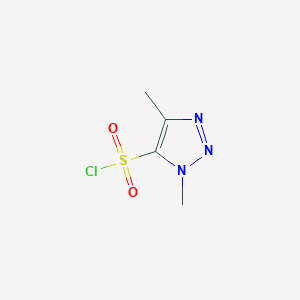
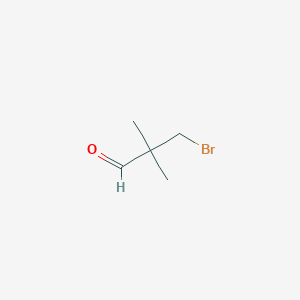


amine](/img/structure/B6596679.png)
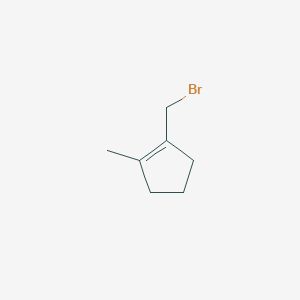
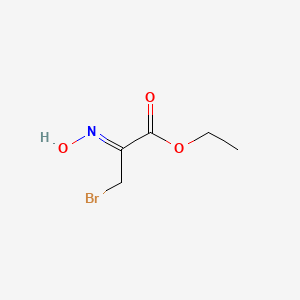
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
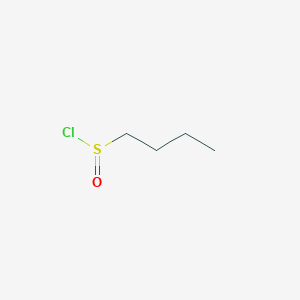

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)